![molecular formula C20H18ClN3O2S B2486853 2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-60-8](/img/structure/B2486853.png)

2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

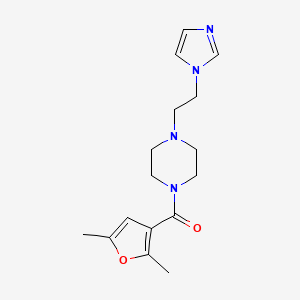

Dipyrido[1,2-a:4',3'-d]pyrimidinone derivatives are of significant interest in medicinal chemistry due to their versatile pharmacological activities. The synthesis of such compounds involves various strategies, including the reaction of acetoacetamidopyridines with specific reagents, leading to novel compounds with potential bioactive properties.

Synthesis Analysis

The synthesis of dipyrido[1,2-a:4',3'-d]pyrimidinone derivatives often involves multi-step reactions, starting from simple pyridine and pyrimidine precursors. For example, the reaction of 2-acetoacetamidopyridines with phosgene can lead to 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives (Yale & Spitzmiller, 1977). These steps are crucial for introducing various functional groups that define the chemical and physical properties of the final compounds.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using a combination of spectroscopic techniques, including UV, IR, PMR, and X-ray crystallography. These methods provide detailed information about the electronic structure, bonding patterns, and overall molecular geometry, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Chemically, dipyrido[1,2-a:4',3'-d]pyrimidinone derivatives can participate in various reactions, including acylation, alkylation, and cycloaddition, leading to a wide array of functionalized compounds. For instance, acylation reactions with acetic anhydride or chloroacetic anhydride can lead to C(2)-acylamino derivatives, demonstrating the compound's versatility in chemical transformations (Steinlin & Vasella, 2009).

科学的研究の応用

Synthesis and Characterization

The synthesis of heterocyclic compounds, including pyrimidines and thiazoles, often involves novel methodologies for constructing complex structures with potential biological activity. For instance, a study by Hassaneen et al. (2001) details a novel synthesis approach for 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives, showcasing the versatility of pyrimidine chemistry in yielding biologically relevant structures through chemical reactions with various chlorides and acids (Hassaneen, H. A. Abdelhadi, & Tayseer A. Abdallah, 2001). Similarly, research on pyrazolopyrimidines by Rahmouni et al. (2016) demonstrates the synthesis of derivatives with anticancer and anti-inflammatory properties, pointing towards the therapeutic applications of these frameworks (Rahmouni, A., Souiei, S., & Belkacem, M. A., 2016).

Biological Activity

The biological activity of heterocyclic compounds, such as antimicrobial and anticancer properties, is a significant area of research. A study by Bhuiyan et al. (2005) on furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines revealed antimicrobial potential, suggesting the relevance of these compounds in developing new antimicrobial agents (Bhuiyan, M. H., Rahman, K., & Hossain, M., 2005). Another study focused on thiazolopyrimidine derivatives showcases the antinociceptive and anti-inflammatory properties of these compounds, further emphasizing the potential of heterocyclic compounds in medicinal chemistry (Selvam, T., Karthik, V., & Kumar, V. P., 2012).

Antiviral Properties

Specifically, for compounds related to the structure , research by Okazaki et al. (2015) on benzo[4,5]isothiazolo[2,3-a]pyrimidine derivatives identified novel antiviral agents against HIV-1 infection. This study underscores the potential of heterocyclic compounds in addressing viral infections and highlights the importance of structural modifications to enhance biological activity (Okazaki, S., Mizuhara, T., & Shimura, K., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(2-benzylsulfanylacetyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-15-6-7-18-22-17-8-9-23(11-16(17)20(26)24(18)10-15)19(25)13-27-12-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETKLZRAIOMEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2486779.png)

![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2486784.png)

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea](/img/structure/B2486787.png)

![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B2486788.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)